![molecular formula C14H10N2O6 B324118 2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B324118.png)
2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid is an organic compound with the molecular formula C14H10N2O6 It is characterized by the presence of a benzoic acid moiety linked to a hydroxy-nitroaniline group through a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid typically involves the reaction of 2-hydroxy-4-nitroaniline with phthalic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxy-4-nitrophenyl)carbamoyl]benzoic acid
- 2-[(2-Hydroxy-4-nitrophenyl)amino]carbonylbenzoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10N2O6 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
2-[(2-hydroxy-4-nitrophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-12-7-8(16(21)22)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(19)20/h1-7,17H,(H,15,18)(H,19,20) |
InChI Key |
HBGXOOXDSPGNAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


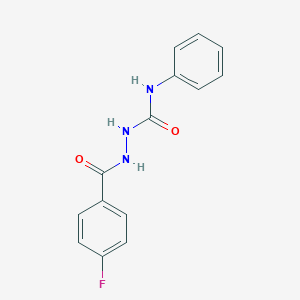
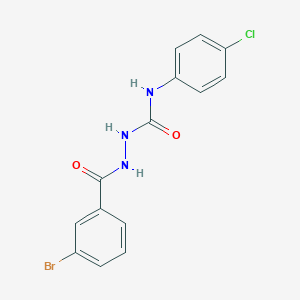
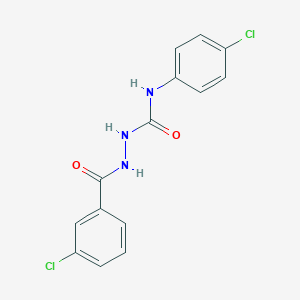
![4-chloro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B324039.png)
![4-chloro-N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}benzamide](/img/structure/B324043.png)
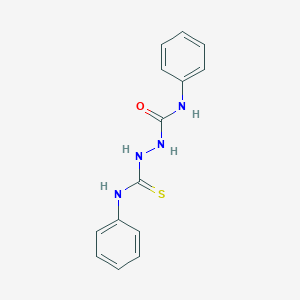
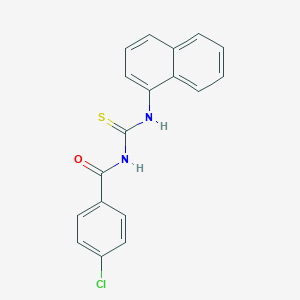

![2-({2-[(4-Bromophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B324049.png)
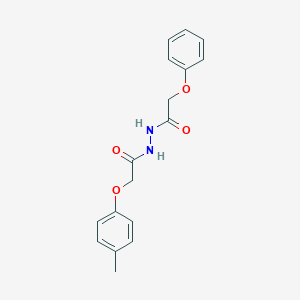
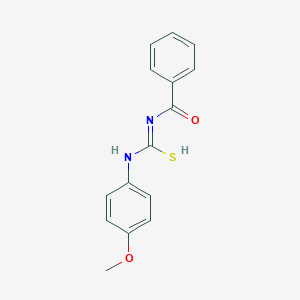
![4-fluoro-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B324058.png)
![N,N'-bis[(E)-(3-chlorophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B324060.png)
![2,2'-Bis[({5-nitro-2-thienyl}methylene)amino]-1,1'-biphenyl](/img/structure/B324061.png)
